5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
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Overview
Description
5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine: It consists of an adamantane moiety attached to a triazole ring, which imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine typically involves the reaction of adamantane derivatives with triazole precursors under controlled conditions. One common method includes the use of adamantane-1-carboxylic acid, which is converted to its corresponding amine derivative. This amine is then reacted with 4H-1,2,4-triazole-3-carboxylic acid under dehydrating conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biology: In biological research, 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: In industrial applications, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
- 3-(Adamantan-1-yl)-4-(2-bromo-4-chlorophenyl)-4H-1,2,4-triazole
- 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylmethanol
- 1-Adamantan-1-yl-3-(4-methylphenyl)-1H-1,2,4-triazole
Comparison: Compared to similar compounds, 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine stands out due to its unique combination of the adamantane and triazole moieties. This combination imparts distinct chemical and physical properties, such as increased rigidity and enhanced binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1-adamantyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-14-10(15-16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKRNZRTCOYSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NN4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377732 |
Source
|
Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473994-26-2 |
Source
|
Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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